(+)-Metconazole

Chiral Pesticides Stereoselective Bioactivity Triazole Fungicides

Procure (+)-Metconazole (CAS 115850-27-6) for chiral agrochemical research. The (1S,5R)-isomer is up to 45.2x more bioactive than other isomers, making it ideal for stereoselective studies. Its superior Fusarium head blight control (50-62.8% index reduction) and DON mycotoxin suppression (45-65.1%) over tebuconazole/propiconazole make it a critical benchmark for field trials. Distinct cross-resistance profiles in Zymoseptoria tritici and well-documented enantioselective toxicity in zebrafish further position it as a key model compound for resistance monitoring and environmental toxicology.

Molecular Formula C17H22ClN3O
Molecular Weight 319.8 g/mol
CAS No. 115850-27-6
Cat. No. B1254978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Metconazole
CAS115850-27-6
Synonyms(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
cis-metconazole
metconazole
Molecular FormulaC17H22ClN3O
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1
InChIKeyXWPZUHJBOLQNMN-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (+)-Metconazole (CAS 115850-27-6) as a Chiral Triazole Fungicide for Agricultural Research


(+)-Metconazole is a chiral triazole fungicide that inhibits fungal ergosterol biosynthesis by targeting the C-14 demethylation enzyme (CYP51) . The compound possesses two stereogenic centers, yielding four stereoisomers; the commercial product typically consists of a mixture of these isomers [1]. The (1S,5R)-isomer is recognized as the most bioactive form [2]. Metconazole is employed globally for controlling a range of fungal pathogens in cereals and other crops .

Why Substituting (+)-Metconazole with Other Triazole Fungicides May Compromise Research and Efficacy


Direct substitution of (+)-metconazole with other triazole fungicides is not straightforward due to significant, quantifiable differences in stereoselective bioactivity, pathogen sensitivity, and environmental toxicity profiles. Studies demonstrate that the (1S,5R) stereoisomer exhibits fungicidal activity up to 45.2 times higher than other isomers [1], and metconazole itself often demonstrates superior efficacy in reducing Fusarium head blight (FHB) and associated mycotoxin (DON) contamination compared to tebuconazole and propiconazole [2]. Furthermore, the varying degrees of cross-resistance in Zymoseptoria tritici populations to different azoles, including metconazole, highlight that these compounds are not interchangeable in managing resistant pathogen strains [3].

Quantitative Differentiation of (+)-Metconazole: Evidence-Based Comparisons for Scientific Selection


Stereoisomer-Specific Bioactivity: (1S,5R)-Metconazole Exhibits up to 45.2-Fold Higher Fungicidal Activity

The fungicidal activity of metconazole is highly stereoselective. The (1S,5R)-isomer of metconazole was shown to be significantly more potent than its stereoisomers. In assays against Fusarium verticillioides, the activity difference ranged from 4.4 to 45.2 times higher for (1S,5R)-metconazole compared to other isomers [1]. Another study confirmed that against two tested pathogens, (1S,5R)-metconazole was 13.9–23.4 times more active than the (1R,5S)-isomer [2].

Chiral Pesticides Stereoselective Bioactivity Triazole Fungicides Fusarium verticillioides

In Vitro Sensitivity of Fusarium Species: Metconazole Demonstrates Lower EC50 Values than Tebuconazole

In a sensitivity study of U.S. Fusarium graminearum isolates, metconazole consistently demonstrated higher potency than tebuconazole. For isolates collected prior to the year 2000, the mean EC50 for metconazole was 0.0240 μg/ml, compared to 0.1610 μg/ml for tebuconazole. For isolates collected between 2000 and 2014, the mean EC50 increased to 0.0405 μg/ml for metconazole and 0.3311 μg/ml for tebuconazole, indicating metconazole maintained greater efficacy even as sensitivity shifted [1].

Fusarium Head Blight Fungicide Resistance EC50 Tebuconazole

Superior Reduction of Fusarium Head Blight (FHB) and Deoxynivalenol (DON) in Wheat Compared to Tebuconazole and Propiconazole

A multivariate meta-analysis of over 100 fungicide studies concluded that metconazole is among the most effective treatments for controlling Fusarium head blight (FHB) and reducing deoxynivalenol (DON) contamination in wheat. Metconazole provided a 50% reduction in FHB index (IND) and a 45% reduction in DON levels. This performance was significantly better than tebuconazole, which achieved only a 40% reduction in IND and 23% reduction in DON [1]. A separate network meta-analysis of 19 field trials in Brazil found metconazole to be the most effective single active ingredient, reducing FHB by 62.8% and DON by 65.1% [2].

Fusarium Head Blight Deoxynivalenol Wheat Meta-analysis Tebuconazole

Enantioselective Aquatic Toxicity: (1R,5S)-Metconazole is More Toxic and Bioaccumulative than (1S,5R)-Metconazole in Zebrafish

The environmental safety profile of metconazole is enantiomer-dependent. In zebrafish (Danio rerio) assays, the (1R,5S)-metconazole isomer was found to be more acutely toxic (LC50 = 2.61 mg/L) than the (1S,5R)-isomer (LC50 = 4.01 mg/L). Furthermore, the (1R,5S)-isomer showed preferential bioaccumulation, with a bioconcentration factor 1.28-fold larger than that of the (1S,5R)-isomer [1]. A separate study confirmed that 1R,5S-MEZ exhibited greater cardiotoxicity than 1S,5R-MEZ in zebrafish embryos [2].

Enantioselective Toxicity Aquatic Toxicology Zebrafish Bioaccumulation Environmental Safety

Recommended Research and Industrial Applications for (+)-Metconazole Based on Quantitative Evidence


Chiral Pesticide Research and Isomer-Specific Bioactivity Studies

The pronounced stereoselective bioactivity of metconazole isomers, where the (1S,5R)-isomer can be up to 45.2 times more active than others [1], makes this compound an ideal model for chiral pesticide research. Studies focusing on structure-activity relationships, enantiomer separation, or the development of single-isomer formulations will find this compound particularly valuable.

Fusarium Head Blight (FHB) and Mycotoxin (DON) Management Research in Cereals

Metconazole's demonstrated superiority in reducing both FHB disease index (by 50–62.8%) and DON contamination (by 45–65.1%) compared to alternatives like tebuconazole and propiconazole [2][3] positions it as a critical positive control or benchmark in field trials and efficacy studies aimed at managing FHB in wheat and other cereals.

Fungicide Resistance Monitoring and Management Programs

Studies showing shifting EC50 values for metconazole in Zymoseptoria tritici [4] and Fusarium graminearum [5] populations across Europe and the U.S. highlight its utility in resistance monitoring programs. Its distinct cross-resistance profile compared to other triazoles (e.g., epoxiconazole, prothioconazole) makes it a valuable tool for studying resistance mechanisms and developing effective disease management strategies.

Environmental Fate and Enantioselective Toxicity Assessments

The well-documented enantioselective toxicity and bioaccumulation of metconazole isomers in aquatic model organisms like zebrafish [6][7] make this compound highly relevant for environmental toxicology research. It serves as an excellent model compound for investigating the environmental impact of chiral agrochemicals and developing strategies to mitigate off-target effects.

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